Buparlisib hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Squamous Cell Carcinoma of the Head and Neck
- Field : Oncology
- Application : Buparlisib is used in combination with paclitaxel for the treatment of squamous cell carcinoma of the head and neck (SCCHN). The BERIL-1 trial aimed to identify biomarkers of response to this combination .
- Methods : Patients with SCCHN progressing on/after one previous platinum-based chemotherapy regimen were treated with either buparlisib plus paclitaxel or placebo plus paclitaxel. Archival tumor tissue and ctDNA samples were analyzed for molecular alterations and immune infiltration .
- Results : Patients with SCCHN tumors having HPV-negative status, TP53 alterations, or low mutational load derived overall survival benefit with the combination of buparlisib and paclitaxel. Survival benefit was also increased in patients with presence of intratumoral TILs ≥10%, stromal TILs ≥15%, intratumoral CD8-positive cells ≥5%, stromal CD8-positive cells ≥10%, or CD8-positive cells in invasive margins >25% .
-
Metastatic Triple-Negative Breast Cancer
- Field : Oncology
- Application : Buparlisib is used for the treatment of metastatic triple-negative breast cancer. It is an orally bioavailable, pan-class I PI3K inhibitor .
- Methods : This was a single-arm phase 2 study enrolling patients with triple-negative metastatic breast cancer. Patients were treated with buparlisib at a starting dose of 100 mg daily .
- Results : The clinical benefit rate was 12% (6 patients, all SD ≥4 months). Median PFS was 1.8 months. Median OS was 11.2 months. The most frequent adverse events were fatigue, nausea, hyperglycemia, and anorexia .
-
Metastatic ER+ Breast Cancer
- Field : Oncology
- Application : Buparlisib is used in combination with fulvestrant for the treatment of metastatic ER+ breast cancer .
- Methods : This was a phase I study of buparlisib in combination with fulvestrant in postmenopausal women with metastatic ER+ breast cancer .
- Results : The primary objectives of the study were to determine the MTD of buparlisib plus fulvestrant and to evaluate the toxicity profile of this combination .
-
Squamous Cell Carcinoma of the Head and Neck
- Field : Oncology
- Application : Buparlisib is used in combination with paclitaxel for the treatment of squamous cell carcinoma of the head and neck (SCCHN). The BERIL-1 trial aimed to identify biomarkers of response to this combination .
- Methods : Patients with SCCHN progressing on/after one previous platinum-based chemotherapy regimen were treated with either buparlisib plus paclitaxel or placebo plus paclitaxel. Archival tumor tissue and ctDNA samples were analyzed for molecular alterations and immune infiltration .
- Results : Patients with SCCHN tumors having HPV-negative status, TP53 alterations, or low mutational load derived overall survival benefit with the combination of buparlisib and paclitaxel. Survival benefit was also increased in patients with presence of intratumoral TILs ≥10%, stromal TILs ≥15%, intratumoral CD8-positive cells ≥5%, stromal CD8-positive cells ≥10%, or CD8-positive cells in invasive margins >25% .
-
Metastatic Triple-Negative Breast Cancer
- Field : Oncology
- Application : Buparlisib is used for the treatment of metastatic triple-negative breast cancer. It is an orally bioavailable, pan-class I PI3K inhibitor .
- Methods : This was a single-arm phase 2 study enrolling patients with triple-negative metastatic breast cancer. Patients were treated with buparlisib at a starting dose of 100 mg daily .
- Results : The clinical benefit rate was 12% (6 patients, all SD ≥4 months). Median PFS was 1.8 months. Median OS was 11.2 months. The most frequent adverse events were fatigue, nausea, hyperglycemia, and anorexia .
-
Metastatic ER+ Breast Cancer
- Field : Oncology
- Application : Buparlisib is used in combination with fulvestrant for the treatment of metastatic ER+ breast cancer .
- Methods : This was a phase I study of buparlisib in combination with fulvestrant in postmenopausal women with metastatic ER+ breast cancer .
- Results : The primary objectives of the study were to determine the MTD of buparlisib plus fulvestrant and to evaluate the toxicity profile of this combination .
Zukünftige Richtungen
Buparlisib is still under investigation as a potential treatment for various types of cancer. For instance, a phase II study of Buparlisib in relapsed or refractory thymomas has been conducted . Further clinical trials and research are necessary to fully understand the potential of Buparlisib as a cancer treatment.
Eigenschaften
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buparlisib hydrochloride | |
CAS RN |
1312445-63-8 | |
Record name | Buparlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BKM120-AAA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.